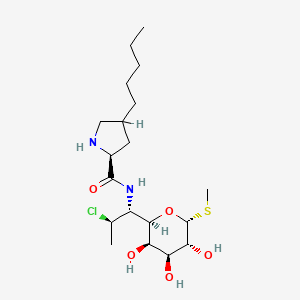
Mirincamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mirincamycin is a synthetically-produced lincosamide antibiotic similar to clindamycin. It has been studied for its potential in treating and preventing malaria, particularly in combination with other antimalarial drugs. This compound has shown substantial antiplasmodial activity in both prophylaxis and radical cure in animal models .
Preparation Methods
Mirincamycin is synthesized through a series of chemical reactions involving the formation of its lincosamide structure. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired configuration. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Mirincamycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying lincosamide antibiotics and their chemical properties.
Biology: It is used in research to understand the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cells.
Medicine: Mirincamycin has shown promise in the treatment and prevention of malaria, particularly in combination with other antimalarial drugs. It has also been studied for its antibacterial properties.
Mechanism of Action
Mirincamycin exerts its effects by inhibiting protein biosynthesis in bacterial cells. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting protein synthesis. This action ultimately leads to the death of the bacterial cell. In the context of malaria, this compound disrupts the protein synthesis of the Plasmodium parasite, thereby inhibiting its growth and replication .
Comparison with Similar Compounds
Mirincamycin is similar to other lincosamide antibiotics, such as clindamycin. it has unique properties that make it particularly effective against certain strains of malaria. Similar compounds include:
Clindamycin: Another lincosamide antibiotic with similar mechanisms of action but different pharmacokinetic properties.
Lincomycin: A naturally occurring lincosamide antibiotic with similar antibacterial properties.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity but different mechanisms of action.
This compound’s uniqueness lies in its specific activity against malaria parasites and its potential for use in combination therapies .
Properties
CAS No. |
31101-25-4 |
|---|---|
Molecular Formula |
C19H35ClN2O5S |
Molecular Weight |
439.0 g/mol |
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H35ClN2O5S/c1-4-5-6-7-11-8-12(21-9-11)18(26)22-13(10(2)20)17-15(24)14(23)16(25)19(27-17)28-3/h10-17,19,21,23-25H,4-9H2,1-3H3,(H,22,26)/t10-,11+,12-,13+,14-,15+,16+,17+,19+/m0/s1 |
InChI Key |
UFFIWDQGZCWMIU-YLKLGEPYSA-N |
SMILES |
CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
Isomeric SMILES |
CCCCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl |
Canonical SMILES |
CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
Synonyms |
mirincamycin mirincamycin hydrochloride mirincamycin monohydrochloride mirincamycin, (2S-trans)-isomer mirincamycin, monohydrochloride, (2R-cis)-isomer mirincamycin, monohydrochloride, (2R-trans)-isomer mirincamycin, monohydrochloride, (2S-cis)-isomer mirincamycin, monohydrochloride, (2S-trans)-isomer N-demethyl-4'-pentyclindamycin U 24729A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















